Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a fluorophenyl group, and a trifluoromethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the trifluoromethyl group increases its metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamate: Shares a similar pyrimidine core but with different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole nucleus and exhibits antiviral activity.
Uniqueness
Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of a fluorophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxopyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O5/c1-26-11(23)13(25,14(16,17)18)8-9(19)21(12(24)20-10(8)22)7-5-3-2-4-6(7)15/h2-5,25H,19H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSMYGFJPGCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(N(C(=O)NC1=O)C2=CC=CC=C2F)N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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